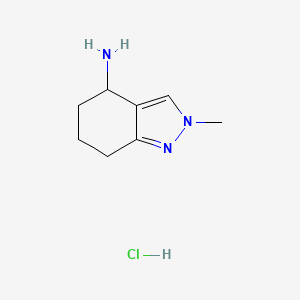
Chlorhydrate de 2-méthyl-4,5,6,7-tétrahydro-2H-indazol-4-amine
Vue d'ensemble
Description
“2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride” is a chemical compound with the molecular formula C8H13N3.ClH . It is recognized as an important therapeutic target for treating inflammatory diseases, especially related to the respiratory system, but also for various types of cancer .
Molecular Structure Analysis
The molecular structure of “2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride” can be represented by the InChI code: 1S/C8H13N3.ClH/c1-11-5-6-7(9)3-2-4-8(6)10-11;/h5,7H,2-4,9H2,1H3;1H . The exact 3D conformer and 2D structure are not provided in the retrieved sources .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride” include a predicted boiling point of 286.4±40.0 °C and a predicted density of 1.30±0.1 g/cm3 . The pKa is predicted to be 9.66±0.20 .Applications De Recherche Scientifique
Applications Médicales
Les composés hétérocycliques contenant de l'indazole, tels que le chlorhydrate de 2-méthyl-4,5,6,7-tétrahydro-2H-indazol-4-amine, ont une grande variété d'applications médicales. Ils sont utilisés comme agents antihypertenseurs, anticancéreux, antidépresseurs, anti-inflammatoires et antibactériens .
Inhibiteurs de la Phosphoinositide 3-Kinase δ
Ces composés peuvent également être utilisés comme inhibiteurs sélectifs de la phosphoinositide 3-kinase δ pour le traitement des maladies respiratoires .
Approches Synthétiques
Le composé peut être synthétisé selon diverses stratégies, notamment les réactions catalysées par les métaux de transition, les réactions de cyclisation réductrices et la synthèse des 2H-indazoles via la formation consécutive de liaisons C–N et N–N sans catalyseur ni solvant à partir de 2-azidobenzaldéhydes et d'amines .
Applications en Science des Matériaux
Applications en Ingénierie Moléculaire
Activités Antimicrobiennes
Les composés synthétisés ont été testés pour leurs activités antimicrobiennes .
Activités Analgésiques
Les composés synthétisés ont également été testés pour leurs activités analgésiques .
Activités Anti-inflammatoires
Les composés synthétisés ont été testés pour leurs activités anti-inflammatoires .
Safety and Hazards
Mécanisme D'action
Target of Action
Indazole derivatives have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Based on the known actions of similar indazole derivatives, it can be inferred that this compound may interact with its targets (chk1, chk2, sgk) to inhibit, regulate, or modulate their activity . This interaction could lead to changes in cell cycle progression and cell volume regulation .
Biochemical Pathways
Given the potential targets of this compound, it can be inferred that it may affect pathways related to cell cycle regulation and cell volume regulation . The downstream effects of these changes could include altered cell proliferation and cell survival .
Result of Action
Based on the potential targets and mode of action, it can be inferred that this compound may lead to changes in cell cycle progression and cell volume regulation, potentially affecting cell proliferation and survival .
Analyse Biochimique
Biochemical Properties
2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase-2 (COX-2), inhibiting its activity and thereby reducing the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) . This interaction highlights its potential as an anti-inflammatory agent.
Cellular Effects
The effects of 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the growth of certain cancer cell lines, including colon and melanoma cells, by inducing cell cycle arrest in the G0-G1 phase . This indicates its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with COX-2 results in the inhibition of this enzyme, thereby reducing the production of inflammatory mediators . Additionally, it has been observed to induce apoptosis in cancer cells by activating caspase pathways .
Temporal Effects in Laboratory Settings
The temporal effects of 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that this compound remains stable under normal laboratory conditions and retains its biological activity over time . Prolonged exposure may lead to gradual degradation, affecting its efficacy.
Dosage Effects in Animal Models
The effects of 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and anticancer activities without noticeable adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . For instance, it undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, leading to the formation of metabolites that are excreted via the renal and hepatic routes . These metabolic processes are crucial for its pharmacokinetics and overall therapeutic efficacy.
Transport and Distribution
The transport and distribution of 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . It is efficiently taken up by cells and distributed to various tissues, including the liver, kidneys, and spleen . This widespread distribution is essential for its systemic effects and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride plays a critical role in its activity and function. It is predominantly localized in the cytoplasm and nucleus, where it interacts with target biomolecules to exert its effects . Post-translational modifications and targeting signals direct it to specific cellular compartments, enhancing its efficacy and specificity .
Propriétés
IUPAC Name |
2-methyl-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-11-5-6-7(9)3-2-4-8(6)10-11;/h5,7H,2-4,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMYOKMLXIAGAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(CCCC2=N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


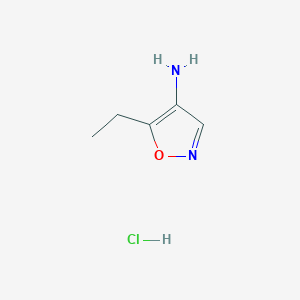

![tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate](/img/structure/B1381518.png)
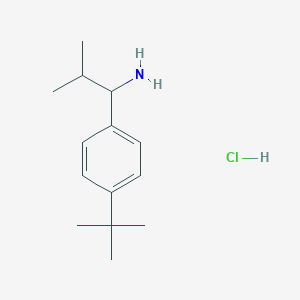
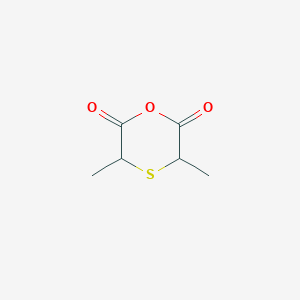

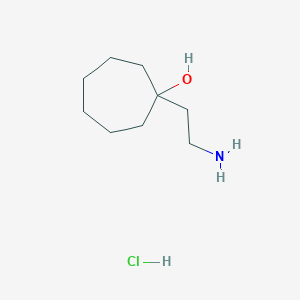
![6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1381524.png)
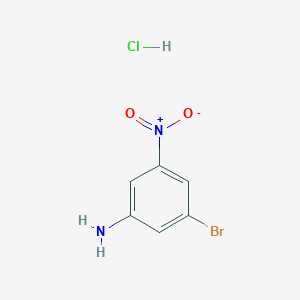
![[2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride](/img/structure/B1381526.png)
![N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride](/img/structure/B1381528.png)



